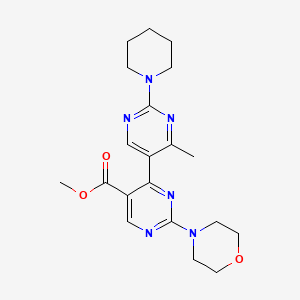![molecular formula C21H19NO4S B11047491 N-{7-[hydroxy(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11047491.png)
N-{7-[hydroxy(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{7-[hydroxy(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a thiophene ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-[hydroxy(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form the 1,4-benzodioxin structure.
Introduction of the Hydroxy(4-methylphenyl)methyl Group: This step involves the Friedel-Crafts alkylation of the benzodioxin ring with 4-methylbenzyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with elemental sulfur.
Coupling of the Benzodioxin and Thiophene Rings: This step involves the formation of an amide bond between the benzodioxin derivative and thiophene-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (lithium aluminum hydride) or catalytic hydrogenation.
Substitution: Reagents like HNO₃ (nitric acid) for nitration or Br₂ (bromine) for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the benzodioxin and thiophene rings, which are known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups allows for the design of analogs with improved pharmacokinetic and pharmacodynamic profiles.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in its structure.
作用機序
The mechanism of action of N-{7-[hydroxy(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. If used in materials science, its electronic properties could be exploited in the design of semiconductors or photovoltaic cells.
類似化合物との比較
Similar Compounds
- N-{7-[hydroxy(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide
- N-{7-[hydroxy(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-{7-[hydroxy(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties. This makes it particularly interesting for applications in organic electronics and as a potential pharmacophore in drug design.
特性
分子式 |
C21H19NO4S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
N-[7-[hydroxy-(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H19NO4S/c1-13-4-6-14(7-5-13)20(23)15-11-17-18(26-9-8-25-17)12-16(15)22-21(24)19-3-2-10-27-19/h2-7,10-12,20,23H,8-9H2,1H3,(H,22,24) |
InChIキー |
BCDMJTTYQGAMFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC3=C(C=C2NC(=O)C4=CC=CS4)OCCO3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-fluoronaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11047413.png)
![1-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}acetone](/img/structure/B11047418.png)
![Dimethyl 5-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11047421.png)

![7-(furan-2-ylmethyl)-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11047425.png)
![2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one](/img/structure/B11047427.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047430.png)

![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047449.png)
![4-(1-Cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzonitrile](/img/structure/B11047450.png)

![6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047460.png)
![Ethyl 4-[({4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11047481.png)
![N-(2-methylphenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11047499.png)